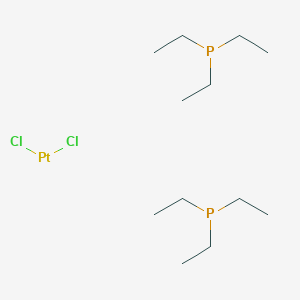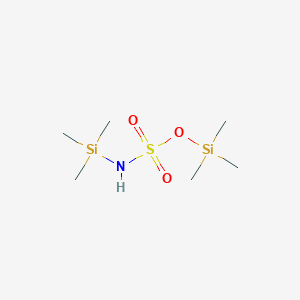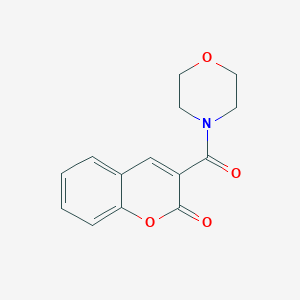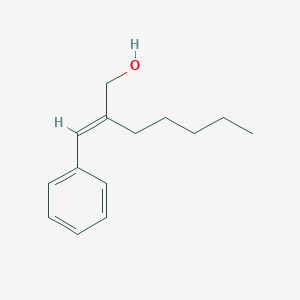
cis-Dicloro-bis(trietilfosfina)platino(II)
Descripción general
Descripción
cis-Dichlorobis(triethylphosphine)platinum(II): is a coordination complex with the molecular formula [(C2H5)3P]2PtCl2 . This compound features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands in a cis configuration. It is widely used in various chemical reactions and research applications due to its unique properties and reactivity .
Aplicaciones Científicas De Investigación
cis-Dichlorobis(triethylphosphine)platinum(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and hydrogenation.
Biology: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Medicine: Explored as a potential chemotherapeutic agent in cancer treatment.
Industry: Utilized in the synthesis of other platinum-based compounds and materials.
Mecanismo De Acción
Target of Action
The primary target of cis-Dichlorobis(triethylphosphine)platinum(II) is the respiratory system . The compound interacts with this system, leading to various effects that are crucial to its overall action.
Mode of Action
The compound forms a coordination bond with platinum, which is central to its mode of action . This bond is formed by the two electrons of the lone pair on phosphorus coordinating to the metal center . While it is a type of chemical bond, the term “coordination bond” is the most accurate description .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of cis-Dichlorobis(triethylphosphine)platinum(II). For instance, the compound is sensitive to hygroscopic conditions , which means that moisture in the environment could potentially affect its stability and efficacy. , indicating that environmental considerations are important when handling and using this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtCl2+2P(C2H5)3→cis-[(C2H5)3P]2PtCl2
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cis-Dichlorobis(triethylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. The compound is often produced in powder form for ease of handling and storage .
Análisis De Reacciones Químicas
Types of Reactions: cis-Dichlorobis(triethylphosphine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to different oxidation states and coordination environments.
Addition Reactions: The compound can participate in addition reactions with unsaturated organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and thiolates. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens are used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products:
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Comparación Con Compuestos Similares
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar structure but with triphenylphosphine ligands instead of triethylphosphine.
trans-Dichlorobis(triethylphosphine)platinum(II): Similar composition but with a trans configuration.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure but with dimethyl sulfoxide ligands.
Uniqueness: cis-Dichlorobis(triethylphosphine)platinum(II) is unique due to its specific ligand environment and cis configuration, which imparts distinct reactivity and stability compared to its analogs. The triethylphosphine ligands provide a balance of steric and electronic properties that make this compound particularly effective in catalytic and biological applications .
Propiedades
IUPAC Name |
dichloroplatinum;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15692-07-6, 13965-02-1 | |
| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II) in relation to cis-Dichlorobis(triethylarsine)platinum(II)?
A1: The research paper highlights that the crystal structure of cis-[PtCl2(C6H15P)2] (cis-Dichlorobis(triethylphosphine)platinum(II)) exists in a new polymorph, in addition to being isostructural with cis-[PtCl2(C6H15As)2] (cis-Dichlorobis(triethylarsine)platinum(II)) []. This isostructural relationship means that both compounds share the same crystal packing arrangement and similar unit cell dimensions, despite the difference between phosphorus and arsenic atoms. This structural similarity can be valuable for understanding the impact of different ligands on the overall geometry and potentially the chemical behavior of these platinum(II) complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)






